molecular formula C6H9F2NO2 B13558832 (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid

(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid

Cat. No.: B13558832
M. Wt: 165.14 g/mol
InChI Key: KOSMXIBFFUXDRQ-BKLSDQPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid is an organic compound characterized by the presence of an amino group and a difluorocyclopropyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid typically involves the introduction of the difluorocyclopropyl group onto a suitable amino acid precursor. One common method involves the cyclopropanation of an amino acid derivative using difluorocarbene precursors under controlled conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the formation of the difluorocyclopropyl ring.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(2,2-difluorocyclopropyl)butanoic acid
  • (2S)-2-amino-3-(2,2-difluorocyclopropyl)pentanoic acid
  • (2S)-2-amino-3-(2,2-difluorocyclopropyl)hexanoic acid

Uniqueness

The uniqueness of (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the difluorocyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid

InChI

InChI=1S/C6H9F2NO2/c7-6(8)2-3(6)1-4(9)5(10)11/h3-4H,1-2,9H2,(H,10,11)/t3?,4-/m0/s1

InChI Key

KOSMXIBFFUXDRQ-BKLSDQPFSA-N

Isomeric SMILES

C1C(C1(F)F)C[C@@H](C(=O)O)N

Canonical SMILES

C1C(C1(F)F)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.